
1-(Azetidin-1-yl)-2-(2,4-dimethylphenoxy)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Azetidin-1-yl)-2-(2,4-dimethylphenoxy)ethanone, also known as ADE, is a chemical compound that belongs to the family of ketones. It has been synthesized for various scientific research applications, including its use as a potential drug candidate for the treatment of various diseases.
作用机制
The mechanism of action of 1-(Azetidin-1-yl)-2-(2,4-dimethylphenoxy)ethanone is not fully understood, but it is believed to act through the inhibition of specific enzymes and signaling pathways involved in cancer and inflammation. 1-(Azetidin-1-yl)-2-(2,4-dimethylphenoxy)ethanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
1-(Azetidin-1-yl)-2-(2,4-dimethylphenoxy)ethanone has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, which contribute to the development of inflammation. 1-(Azetidin-1-yl)-2-(2,4-dimethylphenoxy)ethanone has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which can lead to the inhibition of cancer cell growth and proliferation.
实验室实验的优点和局限性
1-(Azetidin-1-yl)-2-(2,4-dimethylphenoxy)ethanone has several advantages for lab experiments, including its high purity and stability, which make it easy to handle and store. However, its low solubility in water can make it difficult to use in certain experiments. Additionally, 1-(Azetidin-1-yl)-2-(2,4-dimethylphenoxy)ethanone can be expensive to synthesize, which can limit its use in large-scale experiments.
未来方向
There are several future directions for the study of 1-(Azetidin-1-yl)-2-(2,4-dimethylphenoxy)ethanone. One potential direction is the development of more efficient and cost-effective synthesis methods for 1-(Azetidin-1-yl)-2-(2,4-dimethylphenoxy)ethanone. Another direction is the investigation of the potential of 1-(Azetidin-1-yl)-2-(2,4-dimethylphenoxy)ethanone as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. Additionally, the mechanism of action of 1-(Azetidin-1-yl)-2-(2,4-dimethylphenoxy)ethanone needs to be further elucidated to fully understand its therapeutic potential. Finally, the use of 1-(Azetidin-1-yl)-2-(2,4-dimethylphenoxy)ethanone as a diagnostic tool for cancer detection needs to be further explored.
合成方法
The synthesis of 1-(Azetidin-1-yl)-2-(2,4-dimethylphenoxy)ethanone involves the reaction of 2,4-dimethylphenol with 1-(azetidin-1-yl)ethanone in the presence of a base catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 1-(Azetidin-1-yl)-2-(2,4-dimethylphenoxy)ethanone. The yield of the reaction can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the type of catalyst used.
科学研究应用
1-(Azetidin-1-yl)-2-(2,4-dimethylphenoxy)ethanone has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to have anti-inflammatory and anti-cancer properties, which make it a potential drug candidate for the treatment of these diseases. 1-(Azetidin-1-yl)-2-(2,4-dimethylphenoxy)ethanone has also been studied for its potential use as a diagnostic tool for cancer detection.
属性
IUPAC Name |
1-(azetidin-1-yl)-2-(2,4-dimethylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-10-4-5-12(11(2)8-10)16-9-13(15)14-6-3-7-14/h4-5,8H,3,6-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXZVCIZBGXEKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)N2CCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-1-yl)-2-(2,4-dimethylphenoxy)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(dimethylamino)-2-oxoethyl]-N-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B7474657.png)
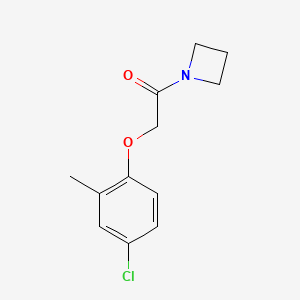
![2-[acetyl(methyl)amino]-N-cyclopropylbenzamide](/img/structure/B7474666.png)
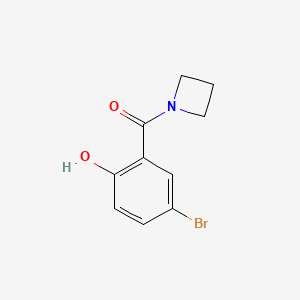
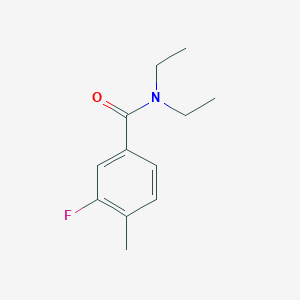
![1-[(4-Fluoro-3-methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7474687.png)
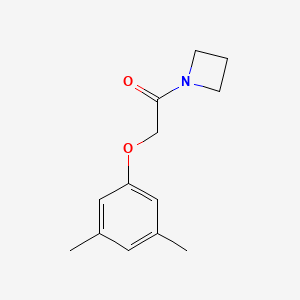
![1-[4-(Azetidine-1-carbonyl)phenyl]pyrrolidin-2-one](/img/structure/B7474705.png)


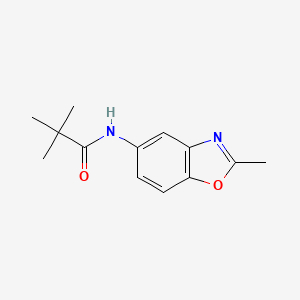
![6-[(4-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474746.png)
![6-[(3-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474747.png)
![1-[2-Oxo-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl]pyridin-2-one](/img/structure/B7474760.png)